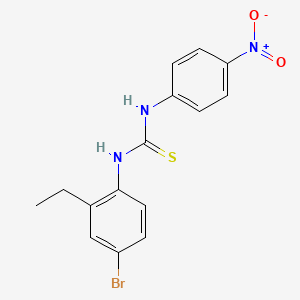
2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide
Overview
Description
2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide, also known as BNIT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNIT is a thiosemicarbazone derivative that has been synthesized through several methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been found to have several biochemical and physiological effects. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can protect cells from oxidative stress. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has also been shown to increase the levels of glutathione, a potent antioxidant, in cells. In addition, 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been found to increase the levels of p53, a tumor suppressor protein, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide in lab experiments is its potential for use as a therapeutic agent in cancer and infectious disease research. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to have potent antiviral and anticancer activity, making it a promising candidate for drug development. However, one limitation of using 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide in lab experiments is its toxicity. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been found to be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Future Directions
Several future directions for research on 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide include further studies on its mechanism of action, optimization of its synthesis methods, and development of 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide derivatives with improved efficacy and reduced toxicity. In addition, 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide could be studied for its potential applications in other fields, such as immunology and inflammation research.
Conclusion
In conclusion, 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been synthesized through several methods, and its mechanism of action has been studied in detail. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been found to have potent antiviral and anticancer activity, making it a promising candidate for drug development. However, its toxicity may limit its use in clinical settings. Further research is needed to fully understand the potential applications of 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide and to optimize its use in lab experiments.
Scientific Research Applications
2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been studied for its potential applications in various fields, including cancer research, infectious disease research, and neurodegenerative disease research. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been found to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has also been shown to have antiviral activity against hepatitis C virus and dengue virus. In addition, 2-(4-biphenylylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide has been studied for its potential neuroprotective effects in Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-(4-nitrophenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-20(14-15-6-8-17(9-7-15)16-4-2-1-3-5-16)23-24-21(29)22-18-10-12-19(13-11-18)25(27)28/h1-13H,14H2,(H,23,26)(H2,22,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCFAGVTOCRDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-ylacetyl)-N-(4-nitrophenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4118844.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4118858.png)

![N-(4-methoxy-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4118868.png)

![isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4118882.png)
![2-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4118888.png)

![N~2~-(2-fluorophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4118897.png)

![dimethyl [1-(4-bromophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]malonate](/img/structure/B4118910.png)

![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4118916.png)
![2-{[(4-sec-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4118924.png)